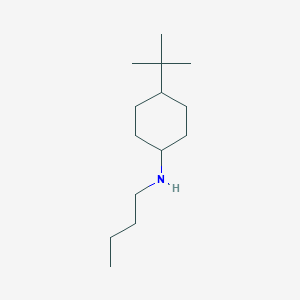
N-butyl-4-tert-butylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-tert-butylcyclohexan-1-amine: is a chemical compound with the molecular formula C14H29N and a molecular weight of 211.39 g/mol . It is characterized by the presence of a cyclohexane ring substituted with a butyl group and a tert-butyl group, along with an amine functional group. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-tert-butylcyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions involving appropriate precursors.
Substitution Reactions: The butyl and tert-butyl groups are introduced onto the cyclohexane ring through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-tert-butylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
N-butyl-4-tert-butylcyclohexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-4-tert-butylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group plays a crucial role in these interactions, facilitating binding to target molecules and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-butylcyclohexan-1-amine
- 4-tert-butylcyclohexan-1-amine
- N-butyl-4-methylcyclohexan-1-amine
Uniqueness
N-butyl-4-tert-butylcyclohexan-1-amine is unique due to the presence of both butyl and tert-butyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific research and industrial applications .
Biological Activity
N-butyl-4-tert-butylcyclohexan-1-amine is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The information presented is based on a comprehensive review of diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C15H29N
- Molecular Weight : 229.41 g/mol
- Structural Components :
- A cyclohexane ring with tert-butyl and butyl substituents
- An amine functional group
The unique steric environment created by the tert-butyl group can influence the compound's interaction with biological macromolecules.
Pharmacological Properties
Research indicates that this compound may exhibit several important biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, which could be beneficial in therapeutic contexts, particularly in metabolic disorders.
- Receptor Binding : The compound has shown potential for binding to various receptors, indicating possible roles as an agonist or antagonist in pharmacological applications.
The mechanism of action for this compound involves its interaction with specific molecular targets. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the context of use and the specific biological system being studied.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
These studies highlight the relevance of structural analogs in understanding the biological activity of this compound.
Properties
Molecular Formula |
C14H29N |
|---|---|
Molecular Weight |
211.39 g/mol |
IUPAC Name |
N-butyl-4-tert-butylcyclohexan-1-amine |
InChI |
InChI=1S/C14H29N/c1-5-6-11-15-13-9-7-12(8-10-13)14(2,3)4/h12-13,15H,5-11H2,1-4H3 |
InChI Key |
OBNMSSZOJBZTIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CCC(CC1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















